molecular formula C25H26N4O B10919045 1-benzyl-6-ethyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-ethyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919045
M. Wt: 398.5 g/mol
InChI Key: NJJXMKORLZAJRX-UHFFFAOYSA-N
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Description

1-BENZYL-6-ETHYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-ETHYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process may include the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acylated product is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-ETHYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

1-BENZYL-6-ETHYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-6-ETHYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit c-MET kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-6-ETHYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and the pyrazolo[3,4-b]pyridine core

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-6-ethyl-3-methyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N4O/c1-4-21-15-22(25(30)26-17(2)20-13-9-6-10-14-20)23-18(3)28-29(24(23)27-21)16-19-11-7-5-8-12-19/h5-15,17H,4,16H2,1-3H3,(H,26,30)

InChI Key

NJJXMKORLZAJRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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